molecular formula C8H12N2O4S B12816606 Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate

Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate

Cat. No.: B12816606
M. Wt: 232.26 g/mol
InChI Key: KGFRLZOMLWLEOP-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate typically involves the reaction of 1-methyl-2-(methylsulfonyl)-1H-imidazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various imidazole or ester derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate can be compared with other imidazole derivatives, such as:

    Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate: Lacks the methylsulfonyl group, which may result in different biological activities and chemical reactivity.

    Methyl 2-(1-methyl-2-(methylthio)-1H-imidazol-5-yl)acetate: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its chemical and biological properties.

The presence of the methylsulfonyl group in this compound imparts unique characteristics, such as increased polarity and potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

methyl 2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetate

InChI

InChI=1S/C8H12N2O4S/c1-10-6(4-7(11)14-2)5-9-8(10)15(3,12)13/h5H,4H2,1-3H3

InChI Key

KGFRLZOMLWLEOP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C)CC(=O)OC

Origin of Product

United States

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